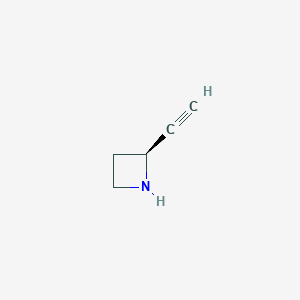
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-4-phenylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-4-phenylbutanoic acid is a complex organic compound known for its applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-4-phenylbutanoic acid typically involves the protection of the amino group using the Fmoc group. The process starts with the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Fmoc-protected amino acid is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-4-phenylbutanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-4-phenylbutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-(tritylthio)hexanoic acid
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
Uniqueness
What sets (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-4-phenylbutanoic acid apart from similar compounds is its specific structure, which includes a phenyl group and an oxo group. This unique structure makes it particularly useful in the synthesis of peptides with specific properties and functions .
Propiedades
Fórmula molecular |
C25H21NO5 |
|---|---|
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4-phenylbutanoic acid |
InChI |
InChI=1S/C25H21NO5/c27-23(24(28)29)22(14-16-8-2-1-3-9-16)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,26,30)(H,28,29)/t22-/m0/s1 |
Clave InChI |
UZUCKKMIRRCLAW-QFIPXVFZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849533.png)
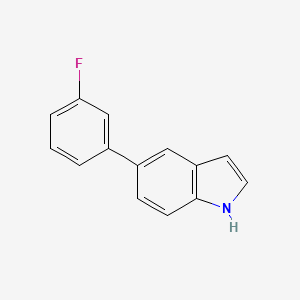

![1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}piperazine](/img/structure/B12849545.png)
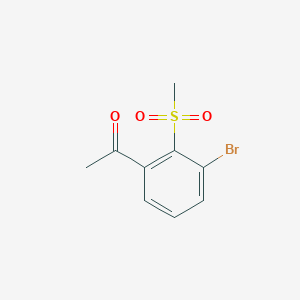
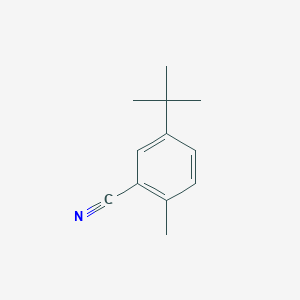
![2-Chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B12849565.png)
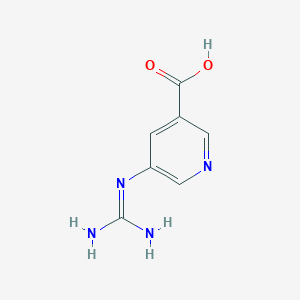
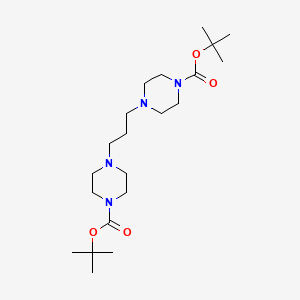
![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4-((3-Aminopropanoyl)oxy)-9-(((2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b-diyl diacetate](/img/structure/B12849574.png)
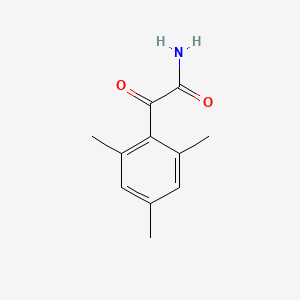
![(2S,3S,4S,5R,6S)-6-((5-(4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazol-1-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12849588.png)
